molecular formula C₆H₂D₄BrN B1142746 2-Bromoaniline-d4 CAS No. 1643564-99-1

2-Bromoaniline-d4

Cat. No.: B1142746
CAS No.: 1643564-99-1
M. Wt: 176.05
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Description

2-Bromoaniline-d4 (C₆H₂D₄BrN, molecular weight: 176.05 g/mol) is a deuterated analogue of 2-bromoaniline, where four hydrogen atoms are replaced by deuterium isotopes . This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as deuterium substitution reduces signal interference and improves metabolic stability in tracer studies . The compound is synthesized by CLEARSYNTH LABS LIMITED and is widely used in pharmaceutical and agrochemical research, particularly in the synthesis of substituted 2-carboxanilides (herbicides), benzisothiazol-3-one derivatives (caspase-3 inhibitors), and other bioactive intermediates .

Properties

CAS No.

1643564-99-1

Molecular Formula

C₆H₂D₄BrN

Molecular Weight

176.05

Synonyms

o-Bromoaniline-d4;  2-Amino-1-bromobenzene-d4;  2-Aminobromobenzene-d4;  2-Bromoaniline-d4;  2-Bromobenzenamine-d4;  2-Bromophenylamine-d4;  NSC 7086-d4;  o-Aminobromobenzene-d4;  o-Bromoaniline-d4

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromoaniline-d4 involves the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by crystallization. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-Bromoaniline-d4 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common reagents used in these reactions include bromine, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromoaniline-d4 is widely used in scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

    Medicine: It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties.

    Industry: It is used in the synthesis of chiral compounds and as a catalyst in organic transformations.

Mechanism of Action

2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step. It has been reported to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Comparison with Similar Compounds

4-Bromoaniline (C₆H₆BrN, 172.02 g/mol)

  • Structural Features : A positional isomer of 2-bromoaniline-d4, with the bromine atom at the para position.
  • Applications : Used as a precursor in dye synthesis and as a reference standard in analytical chemistry .
  • Key Differences : Lacks deuterium substitution, making it less suitable for isotope-based tracing. Its molecular weight is 4.03 g/mol lower than this compound .

2-Bromo-4-nitroaniline (C₆H₅BrN₂O₂, 217.02 g/mol)

  • Structural Features: Contains a nitro (-NO₂) group at the 4-position, introducing strong electron-withdrawing effects.
  • Applications : Serves as an intermediate in sulfonamide and benzothiazine synthesis .
  • Key Differences : The nitro group increases molecular weight by 40.97 g/mol compared to this compound and alters reactivity, favoring electrophilic substitution at specific positions .

4-Bromo-2-chloroaniline (C₆H₅BrClN, 206.47 g/mol)

  • Structural Features : Substituted with bromine (4-position) and chlorine (2-position), creating a planar molecular structure stabilized by N–H⋯N and N–H⋯Br hydrogen bonds .
  • Applications : Used in halogenated aromatic compound research.
  • Key Differences : The addition of chlorine increases molecular weight by 30.42 g/mol relative to this compound and modifies intermolecular interactions .

4-Bromo-2-methylaniline (C₇H₈BrN, 186.05 g/mol)

  • Structural Features : A methyl (-CH₃) group at the 2-position and bromine at the 4-position.
  • Applications : Intermediate in benzothiazole and thiazine synthesis .
  • Key Differences : The methyl group enhances steric hindrance and lipophilicity, differing from the deuterium-induced isotopic effects in this compound .

2-Bromo-4,6-dinitro-aniline (BrC₆H₂(NO₂)₂NH₂, 262.03 g/mol)

  • Structural Features : Two nitro groups at the 4- and 6-positions, creating a highly electron-deficient aromatic ring.
  • Applications : Sublimes at 154°C and is used in explosives and pigment research .
  • Key Differences : The nitro groups increase molecular weight by 85.98 g/mol compared to this compound and drastically alter thermal stability .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₆H₂D₄BrN 176.05 Deuterated, isotopic labeling Herbicides, caspase inhibitors
4-Bromoaniline C₆H₆BrN 172.02 Para-bromine, no deuterium Dyes, analytical standards
2-Bromo-4-nitroaniline C₆H₅BrN₂O₂ 217.02 Nitro group, electron-withdrawing Sulfonamides, benzothiazines
4-Bromo-2-chloroaniline C₆H₅BrClN 206.47 Planar, hydrogen-bonded Halogenated aromatics research
4-Bromo-2-methylaniline C₇H₈BrN 186.05 Methyl group, steric hindrance Benzothiazoles
2-Bromo-4,6-dinitro-aniline BrC₆H₂(NO₂)₂NH₂ 262.03 Two nitro groups, high thermal stability Explosives, pigments

Discussion of Isotopic Effects

The deuterium in this compound reduces vibrational modes in IR spectra and enhances metabolic stability compared to non-deuterated analogues, making it critical for pharmacokinetic studies . In contrast, compounds like 2-bromo-4-nitroaniline rely on functional group reactivity rather than isotopic labeling for their applications .

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